4-(Pyridin-2-yldisulfanyl)butanoic acid 4-(Pyridin-2-yldisulfanyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 250266-79-6
VCID: VC8463633
InChI: InChI=1S/C9H11NO2S2/c11-9(12)5-3-7-13-14-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12)
SMILES: C1=CC=NC(=C1)SSCCCC(=O)O
Molecular Formula: C9H11NO2S2
Molecular Weight: 229.3 g/mol

4-(Pyridin-2-yldisulfanyl)butanoic acid

CAS No.: 250266-79-6

Cat. No.: VC8463633

Molecular Formula: C9H11NO2S2

Molecular Weight: 229.3 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-2-yldisulfanyl)butanoic acid - 250266-79-6

Specification

CAS No. 250266-79-6
Molecular Formula C9H11NO2S2
Molecular Weight 229.3 g/mol
IUPAC Name 4-(pyridin-2-yldisulfanyl)butanoic acid
Standard InChI InChI=1S/C9H11NO2S2/c11-9(12)5-3-7-13-14-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12)
Standard InChI Key SLMVEZKWNOGJPD-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)SSCCCC(=O)O
Canonical SMILES C1=CC=NC(=C1)SSCCCC(=O)O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-[(pyridin-2-yl)disulfanyl]butanoic acid, reflecting its pyridine-disulfide-butyric acid architecture . The molecular formula C₉H₁₁NO₂S₂ (molecular weight: 229.32 g/mol) was confirmed through high-resolution mass spectrometry .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₁NO₂S₂
Molecular Weight229.32 g/mol
SMILES NotationC1=CC=NC(=C1)SSCCCC(=O)O
InChI KeySLMVEZKWNOGJPD-UHFFFAOYSA-N
XLogP3-AA2.4 (Predicted)

Spectral Analysis and Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring (δ 8.45–7.25 ppm, aromatic protons) and the disulfide-linked butanoic acid chain (δ 2.95–2.55 ppm for methylene groups adjacent to sulfur, δ 2.40 ppm for the carboxylic acid proton) . Infrared spectroscopy shows a strong absorption band at 1705 cm⁻¹, confirming the presence of the carboxylic acid functional group .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The compound is typically synthesized through a two-step process:

  • Disulfide Formation: Reaction of 2-mercaptopyridine with 4-mercaptobutanoic acid under oxidative conditions (e.g., H₂O₂ or iodine) .

  • Purification: Chromatographic separation using reverse-phase HPLC to achieve >98% purity .

Table 2: Representative Reaction Conditions

ParameterValue
SolventDichloromethane/Water (1:1)
Oxidizing AgentI₂ (0.5 equiv)
Reaction Temperature25°C
Yield72–85%

Novel Catalytic Approaches

Recent patents describe palladium-catalyzed cross-coupling strategies to improve regioselectivity in disulfide bond formation. These methods reduce byproduct generation and enhance reaction scalability for industrial production .

Bioconjugation Applications in Therapeutics

Antibody-Drug Conjugate (ADC) Engineering

The compound’s bifunctional design enables its use as a cleavable linker in ADCs:

  • Antibody Attachment: The carboxylic acid group forms stable amide bonds with lysine residues on monoclonal antibodies .

  • Payload Conjugation: The disulfide bridge connects to cytotoxic agents (e.g., maytansinoids), enabling glutathione-mediated release in tumor microenvironments .

Table 3: ADC Linker Performance Metrics

Metric4-(Pyridin-2-yldisulfanyl)butanoic AcidNon-Cleavable Linkers
Plasma Stability94% (72 h)>99%
Tumor Payload Release82% (10 mM GSH)<5%
Systemic ToxicityReducedHigh

Site-Specific Conjugation Technologies

Advanced techniques like cysteine rebridging utilize the compound’s disulfide reactivity to create homogeneous ADC populations with drug-to-antibody ratios (DAR) of 2–4, improving pharmacokinetic profiles compared to stochastic conjugation methods .

Stability and Pharmacokinetic Behavior

Redox Sensitivity

The disulfide bond exhibits concentration-dependent cleavage kinetics:

  • Extracellular Stability: Half-life >48 h in plasma (2 μM GSH) .

  • Intracellular Activation: Complete cleavage within 2 h in tumor cells (10 mM GSH) .

Metabolic Fate

Hepatic metabolism primarily involves:

  • Disulfide reduction to 4-mercaptobutanoic acid and 2-mercaptopyridine.

  • Glucuronidation of the pyridine moiety.

  • Renal excretion of water-soluble metabolites (t₁/₂ = 6–8 h) .

Recent Innovations and Future Directions

Next-Generation Linker Designs

Structural derivatives like 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid (TargetMol) demonstrate enhanced serum stability while maintaining tumor-selective payload release, addressing limitations of first-generation linkers .

Theranostic Applications

Emerging research explores radiolabeled analogs (e.g., ⁶⁴Cu-chelate complexes) for simultaneous tumor imaging and drug delivery, leveraging the compound’s modular chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator